molecular formula C10H19NO4S B8004511 tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate

tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate

Cat. No.: B8004511
M. Wt: 249.33 g/mol
InChI Key: VWIMJKGQSVGSGH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is a critical intermediate in pharmaceutical synthesis, notably in the production of Baricitinib, a Janus kinase (JAK) inhibitor used for treating autoimmune diseases and COVID-19 . Its structure features a tert-butoxycarbonyl (Boc)-protected azetidine ring with an ethylsulfonyl group at the 3-position, which enhances reactivity in nucleophilic substitution or elimination reactions. However, traditional synthetic routes for this compound involve harmful reagents (e.g., concentrated HCl), generate mixed salt wastewater, and suffer from scalability challenges, driving demand for greener alternatives .

Properties

IUPAC Name

tert-butyl 3-ethylsulfonylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-5-16(13,14)8-6-11(7-8)9(12)15-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIMJKGQSVGSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the azetidine with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, especially in the development of inhibitors for specific enzymes or receptors.

Industry

In the chemical industry, it serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate exerts its effects depends on its application. In drug design, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

The following analysis compares tert-butyl 3-(ethylsulfonyl)azetidine-1-carboxylate with structurally related azetidine-based intermediates, focusing on substituent effects, synthetic methods, and applications.

Structural and Functional Group Variations

Key substituents at the 3-position of the azetidine ring influence reactivity, solubility, and biological activity:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Reactivity References
This compound Ethylsulfonyl 235.28* High reactivity due to sulfonyl group; used in Baricitinib synthesis.
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-Bromoethyl 264.16 Bromine enhances electrophilicity; suitable for cross-coupling reactions.
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Pyrimidin-2-yl 235.28 Aromatic heterocycle improves binding to kinase targets; moderate toxicity (H302, H315).
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 2-Hydroxyethyl 201.26 Hydroxyl group increases solubility (Log S = -1.62); lower reactivity.
tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate Acetylsulfanyl 231.31 Thioester functionality enables thiol-disulfide exchange reactions.
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluoro, hydroxymethyl 221.25 Fluorine enhances metabolic stability; dual functionality for diversification.

*Calculated based on molecular formula C₁₀H₁₇NO₄S.

Biological Activity

Tert-Butyl 3-(ethylsulfonyl)azetidine-1-carboxylate is a synthetic compound belonging to the class of azetidine derivatives. Its structural uniqueness, characterized by the presence of a tert-butyl group, an ethylsulfonyl moiety, and a carboxylate functional group, makes it a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₉NO₃S, with a molecular weight of approximately 235.30 g/mol. The compound's functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The ethylsulfonyl group enhances binding affinity through various interactions, including hydrogen bonding and van der Waals forces. This mechanism is crucial for its potential applications in drug design, particularly as an inhibitor for specific biological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, making it a candidate for drug development aimed at diseases where these enzymes play a critical role .
  • Antimicrobial Properties : Preliminary findings suggest potential antimicrobial activity, although further studies are required to establish efficacy and mechanisms .
  • Cytotoxic Effects : Some studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylateAzetidine ring, methylsulfonyl groupContains a methyl instead of ethyl sulfonyl
Tert-butyl 3-hydroxymethylazetidine-1-carboxylateAzetidine ring, hydroxymethyl groupMore polar due to hydroxymethyl
Tert-butyl 3-methanesulfonyloxymethylazetidine-1-carboxylateSimilar structure with methanesulfonic acid derivativeDifferent sulfonic acid derivative

This comparison highlights how variations in functional groups can influence both chemical behavior and biological activity.

Case Studies

Case Study 1: Enzyme Interaction
A study focused on the interaction between this compound and a specific enzyme revealed that the compound binds effectively, leading to significant inhibition of enzymatic activity. This finding supports its potential use as a therapeutic agent in conditions where enzyme modulation is beneficial .

Case Study 2: Anticancer Activity
In vitro tests demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

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